
2,5,8,11,14-Pentaoxatetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11,14-Pentaoxatetracosane is an organic compound with the molecular formula C19H40O5. It is a member of the polyether family, characterized by the presence of multiple ether groups in its structure. This compound is known for its unique properties and versatility in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaoxatetracosane typically involves the reaction of ethylene oxide with a suitable initiator, such as a polyhydric alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired polyether chain. The process may involve multiple steps, including purification and characterization of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and advanced purification techniques to obtain high-purity products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14-Pentaoxatetracosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted polyethers with different functional groups.
Scientific Research Applications
2,5,8,11,14-Pentaoxatetracosane has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biological membranes and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a stabilizer for therapeutic agents.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,8,11,14-Pentaoxatetracosane involves its interaction with molecular targets through its ether groups. These interactions can affect various biochemical pathways and processes, depending on the specific application. The compound’s polyether structure allows it to form stable complexes with other molecules, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14-Pentaoxapentadecane: A shorter polyether with similar properties but different molecular weight and chain length.
Tetraethylene glycol dimethyl ether: Another polyether with a different structure and applications.
Uniqueness
2,5,8,11,14-Pentaoxatetracosane is unique due to its specific chain length and molecular structure, which confer distinct physical and chemical properties. Its versatility and stability make it suitable for a wide range of applications, distinguishing it from other similar compounds.
Properties
CAS No. |
127172-11-6 |
|---|---|
Molecular Formula |
C19H40O5 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]decane |
InChI |
InChI=1S/C19H40O5/c1-3-4-5-6-7-8-9-10-11-21-14-15-23-18-19-24-17-16-22-13-12-20-2/h3-19H2,1-2H3 |
InChI Key |
RBTKIFFZCBOCFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


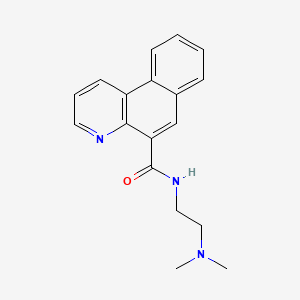
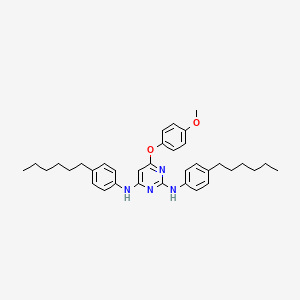
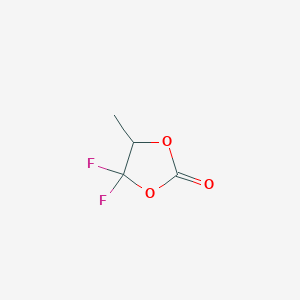
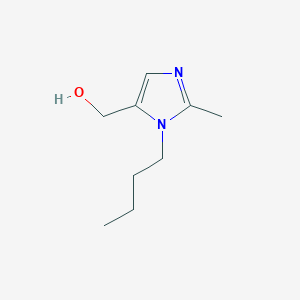
![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)

![Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B14275571.png)
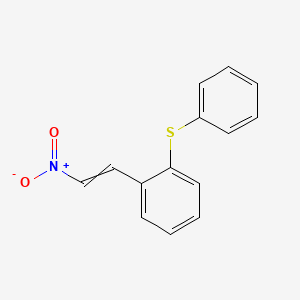
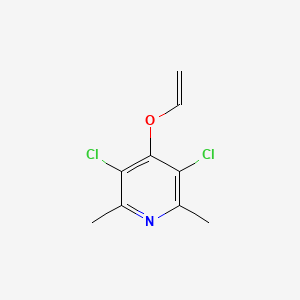
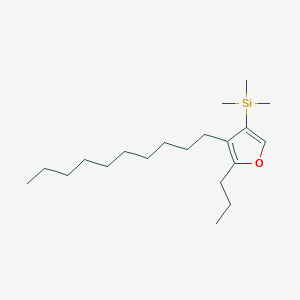
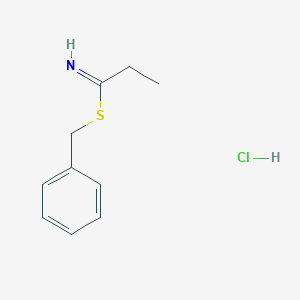
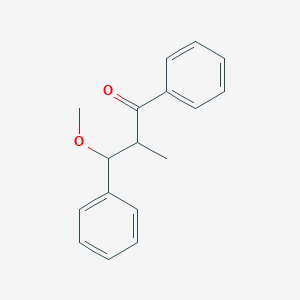
![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)
